molecular formula C9H6N4 B2460126 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile CAS No. 1542682-85-8

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile

Cat. No.: B2460126
CAS No.: 1542682-85-8
M. Wt: 170.175
InChI Key: BWDQRIBIXNOLKO-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitrile group at the fourth position.

Mechanism of Action

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, a group of compounds to which 3-(1h-pyrazol-1-yl)pyridine-4-carbonitrile belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with similar biological targets as these bases, such as various enzymes and receptors.

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines can present two isomeric structures , which might influence their interaction with targets

Biochemical Pathways

It’s known that pyrazolopyrimidine, a similar scaffold, acts as a bioisostere of adenine and retains the main interactions of atp at the kinase domain . This suggests that this compound might also interact with ATP-dependent pathways, potentially affecting a wide range of cellular processes.

Result of Action

It’s known that pyrazole derivatives demonstrate potent anti-cancer activity by inhibition of an array of targets . This suggests that this compound might also have potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .

Scientific Research Applications

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(1H-Pyrazol-1-YL)pyridine-4-carboxamide
  • 3-(1H-Pyrazol-1-YL)pyridine-4-carboxylic acid
  • 3-(1H-Pyrazol-1-YL)pyridine-4-methyl

Comparison: Compared to these similar compounds, 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

3-pyrazol-1-ylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-2-4-11-7-9(8)13-5-1-3-12-13/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQRIBIXNOLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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